(2R)-2-Amino-5-methyl-4-oxohexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-Amino-5-methyl-4-oxohexanoic acid is a chemical compound with the molecular formula C7H13NO4. It is a white to off-white crystalline solid that is soluble in water and polar organic solvents. This compound is known for its acidic properties and can form salts with alkali or alkali metals. It is relatively stable under dry conditions but can become damp in a humid environment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for preparing (2R)-2-Amino-5-methyl-4-oxohexanoic acid involves reacting aspartic acid with methyl formate in the presence of hydrochloric acid. This reaction requires careful control of reaction conditions and the selection of suitable solvents .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using similar methods to those used in laboratory settings. The process is optimized for efficiency and yield, with attention to reaction conditions, solvent selection, and purification steps to ensure high purity and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-Amino-5-methyl-4-oxohexanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen gas or metal hydrides.
Substitution: Substitution reactions can occur with various nucleophiles or electrophiles, depending on the reaction conditions and the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quaternary ammonium cations, while reduction reactions may produce simpler amine derivatives .
Wissenschaftliche Forschungsanwendungen
(2R)-2-Amino-5-methyl-4-oxohexanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of polypeptide compounds and amino acid derivatives.
Biology: This compound is used in the study of protein structure and function, as well as in the development of peptide-based drugs.
Medicine: It serves as a pharmaceutical intermediate in the synthesis of various drugs and therapeutic agents.
Industry: It is used in the production of hormones and other bioactive compounds.
Wirkmechanismus
The mechanism of action of (2R)-2-Amino-5-methyl-4-oxohexanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a precursor for the synthesis of bioactive peptides, which can interact with receptors and enzymes in the body to exert their effects. The exact molecular targets and pathways depend on the specific bioactive peptides derived from this compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-2-Amino-4-methoxy-4-oxobutanoic acid: This compound shares a similar structure but has a methoxy group instead of a methyl group.
D-Aspartic acid-β-methyl ester: Another similar compound with a different ester group.
Uniqueness
(2R)-2-Amino-5-methyl-4-oxohexanoic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as a versatile building block in the synthesis of bioactive compounds. Its ability to form salts and its stability under dry conditions make it particularly useful in pharmaceutical and industrial applications .
Eigenschaften
Molekularformel |
C7H13NO3 |
---|---|
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
(2R)-2-amino-5-methyl-4-oxohexanoic acid |
InChI |
InChI=1S/C7H13NO3/c1-4(2)6(9)3-5(8)7(10)11/h4-5H,3,8H2,1-2H3,(H,10,11)/t5-/m1/s1 |
InChI-Schlüssel |
MHDVJWFLCVCFAR-RXMQYKEDSA-N |
Isomerische SMILES |
CC(C)C(=O)C[C@H](C(=O)O)N |
Kanonische SMILES |
CC(C)C(=O)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.